molecular formula C9H9FIN B3056813 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine CAS No. 744257-62-3

2-Fluoro-4-iodo-3-(2-methylallyl)pyridine

Cat. No.: B3056813
CAS No.: 744257-62-3
M. Wt: 277.08 g/mol
InChI Key: WBTSDNRMQNORFD-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is a heterocyclic organic compound with the molecular formula C9H9FIN It is a derivative of pyridine, characterized by the presence of fluorine, iodine, and a 2-methylallyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine typically involves the reaction of 3-Bromo-2-methylpropene with 2-Fluoro-3-iodopyridine . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-3-(2-methylallyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridines.

Scientific Research Applications

2-Fluoro-4-iodo-3-(2-methylallyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-3-(2-methylallyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The 2-methylallyl group may also play a role in modulating the compound’s activity by affecting its steric and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-iodo-3-(2-methylallyl)pyridine is unique due to the presence of the 2-methylallyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other fluorinated and iodinated pyridines, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-fluoro-4-iodo-3-(2-methylprop-2-enyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FIN/c1-6(2)5-7-8(11)3-4-12-9(7)10/h3-4H,1,5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTSDNRMQNORFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC1=C(C=CN=C1F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60478286
Record name 2-Fluoro-4-iodo-3-(2-methylprop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744257-62-3
Record name 2-Fluoro-4-iodo-3-(2-methylprop-2-en-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60478286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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